molecular formula C7H7BrN2 B1353915 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine CAS No. 74976-34-4

6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1353915
CAS No.: 74976-34-4
M. Wt: 199.05 g/mol
InChI Key: QUGWYCFURLIXJB-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a brominated heterocyclic compound featuring a fused pyrrole-pyridine ring system with partial saturation at the 2,3-positions. Its molecular formula is C₇H₇BrN₂, and it is characterized by a bromine substituent at the 6-position of the pyrrolopyridine scaffold . This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of EGFR inhibitors targeting the T790M mutation .

Properties

IUPAC Name

6-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c8-7-3-6-5(4-10-7)1-2-9-6/h3-4,9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGWYCFURLIXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=NC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503111
Record name 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74976-34-4
Record name 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine typically involves the bromination of the corresponding pyrrolo[3,2-c]pyridine precursor. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The choice of brominating agent and catalyst can vary based on cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents.

    Cross-Coupling: Palladium catalysts, phosphine ligands, and bases like potassium carbonate in organic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while cross-coupling reactions can produce various arylated or alkylated compounds.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C7H7BrN2
  • InChI Key : QUGWYCFURLIXJB-UHFFFAOYSA-N
  • SMILES : C1CNC2=CC(=NC=C21)Br

This compound features a bicyclic structure that includes both pyrrole and pyridine rings, which contributes to its unique chemical properties and biological activities.

Anticancer Activity

Research indicates that derivatives of 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine exhibit significant anticancer properties. A study demonstrated that compounds derived from this scaffold can inhibit tumor growth in various cancer cell lines. For instance, the compound displayed moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cardiac cells .

MPS1 Inhibition

One of the notable applications of this compound is its role as a potent inhibitor of MPS1 (Monopolar Spindle 1), a kinase involved in cell division. A structure-based design approach led to the development of selective MPS1 inhibitors based on the pyrrolo[3,2-c]pyridine scaffold. These inhibitors have shown promise in stabilizing an inactive conformation of MPS1, thus preventing its interaction with ATP and substrate-peptide binding .

Antidiabetic Properties

Certain derivatives of pyrrolo[3,2-c]pyridine have been investigated for their antidiabetic effects. Compounds have been shown to stimulate glucose uptake in muscle and fat cells, thereby reducing blood glucose levels without affecting insulin concentration .

Table 1: Biological Activities of this compound Derivatives

Activity TypeCompoundIC50 (µM)Cell Line/ModelReference
AnticancerCCT2514550.025HCT116 human tumor xenograft
MPS1 InhibitionCompound X0.12In vitro assays
AntidiabeticCompound YVariesMouse adipocytes

Case Study 1: MPS1 Inhibitor Development

A series of compounds based on the this compound scaffold were synthesized and evaluated for their ability to inhibit MPS1. The lead compound showed a favorable oral pharmacokinetic profile and was effective in vivo in reducing tumor growth in xenograft models .

Case Study 2: Antidiabetic Mechanism

In a study focused on antidiabetic activity, derivatives were tested for their ability to enhance insulin sensitivity in mouse models. The results indicated that specific substitutions on the pyrrolo[3,2-c]pyridine core significantly influenced the compounds' efficacy in glucose metabolism .

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity. Additionally, the pyrrolo[3,2-c]pyridine core can interact with various enzymes or receptors, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Ring Saturation

5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
  • Structure : Bromine at the 5-position of the pyrrolo[2,3-b]pyridine core (vs. 6-position in the target compound).
  • Formula : C₇H₇BrN₂.
  • Key Differences : The ring fusion (2,3-b vs. 3,2-c) alters electronic distribution and steric accessibility. This isomer is less studied but shares applications in kinase inhibitor synthesis .
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
  • Structure : Additional methyl groups at the 3-position of the dihydro ring.
  • Formula : C₉H₁₁BrN₂.

Halogen-Substituted Derivatives

6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine
  • Structure : Bromine at 6-position and chlorine at 3-position; fully aromatic core.
  • Formula : C₇H₄BrClN₂.
  • Key Differences : The absence of dihydro saturation increases aromaticity, favoring π-stacking interactions in protein binding. This compound is used in cross-coupling reactions for functionalized heterocycles .
3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine
  • Structure : Halogen substituents at 3 (Br) and 6 (Cl) positions.
  • Formula : C₇H₄BrClN₂.
  • Key Differences : Dual halogenation enhances electrophilicity, making it reactive in nucleophilic aromatic substitution (e.g., Suzuki-Miyaura couplings) .

Functionalized Derivatives

Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
  • Structure : Ethyl ester at the 3-position; bromine at 6-position.
  • Formula : C₁₀H₉BrN₂O₂.
  • Key Differences : The ester group introduces a handle for further derivatization (e.g., hydrolysis to carboxylic acids). This compound is pivotal in synthesizing kinase inhibitors with improved bioavailability .
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
  • Structure : Carboxylic acid at 3-position; bromine at 6-position.
  • Formula : C₈H₅BrN₂O₂.
  • Key Differences : The carboxylic acid moiety enables conjugation with amines or alcohols, expanding utility in prodrug design .

Table 2: Reactivity and Solubility

Compound Name Halogen Reactivity Solubility (HCl Salt) LogP (Predicted)
6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Moderate (Br as leaving group) High (hydrochloride form) 2.1
6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine High (dual halogen) Low 3.5
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid Low (electron-withdrawing COOH) Moderate 1.8

Biological Activity

Overview

6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound characterized by a bromine atom attached to a pyrrolo[3,2-c]pyridine core. This compound has gained attention for its biological activity, particularly in the context of cancer research and antimicrobial properties. Its mechanism of action primarily involves interactions with fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes.

Target Interaction:
The primary target of this compound is the fibroblast growth factor receptors (FGFRs). This compound inhibits FGFR activity, affecting the FGF-FGFR signaling axis that regulates cell proliferation, migration, and apoptosis .

Biochemical Pathways:
The inhibition of FGFRs leads to significant downstream effects, including:

  • Inhibition of Cell Proliferation: Studies have shown that this compound can reduce the proliferation of various cancer cell lines, including breast cancer cells.
  • Induction of Apoptosis: The compound promotes programmed cell death in affected cells, contributing to its potential as an anticancer agent .

Cellular Effects

Research indicates that this compound influences several cellular processes:

  • Gene Expression Modulation: It alters the expression levels of genes involved in cell cycle regulation and apoptosis.
  • Metabolic Pathway Interaction: The compound interacts with enzymes and proteins that are critical for metabolic pathways, enhancing its therapeutic potential .

Table 1: Biological Activity Summary

Activity Type Description Reference
Anticancer ActivityInhibits proliferation and induces apoptosis in cancer cells
Antimicrobial ActivityExhibits activity against various bacterial strains
FGFR InhibitionTargets FGFRs leading to reduced signaling

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various contexts:

  • Cancer Research:
    • A study demonstrated that this compound effectively inhibited the growth of breast cancer cells in vitro. The mechanism was linked to FGFR inhibition and subsequent apoptosis induction .
    • Another investigation highlighted its potential as a selective MPS1 inhibitor based on its structural properties, suggesting avenues for further development in cancer therapeutics .
  • Antimicrobial Studies:
    • Research indicated that this compound hydrochloride showed notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values ranged between 3.12 and 12.5 μg/mL .

Toxicity Profile

While this compound exhibits promising biological activities, it is essential to consider its toxicity profile:

  • Potential skin irritation upon contact.
  • Harmful effects if ingested have been noted in preliminary studies .

Q & A

Q. Notes

  • Data Contradictions : While bromination protocols are well-documented, yields vary significantly (36–75%) depending on substituents and reaction scale .
  • Unreliable Sources : Commercial data (e.g., pricing in ) were excluded per guidelines.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.